molecular formula C27H29N5O3 B10772374 5'-Guanidinonaltrindole CAS No. 219655-56-8

5'-Guanidinonaltrindole

Cat. No.: B10772374
CAS No.: 219655-56-8
M. Wt: 471.5 g/mol
InChI Key: VLNHDKDBGWXJEE-GYHUNEDQSA-N
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Description

5’-Guanidinonaltrindole is a highly selective and potent antagonist of the kappa opioid receptor. It is known for its significant selectivity and potency compared to other kappa opioid receptor antagonists. This compound has been extensively used in scientific research to study the kappa opioid receptor and its associated pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-Guanidinonaltrindole involves multiple steps, starting from the appropriate indole derivatives. The key steps include the introduction of the guanidine group and the formation of the indolomorphinan structure. The reaction conditions typically involve the use of strong bases and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 5’-Guanidinonaltrindole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The guanidine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

5’-Guanidinonaltrindole has a wide range of applications in scientific research:

    Chemistry: Used to study the structure-activity relationship of kappa opioid receptor antagonists.

    Biology: Helps in understanding the role of kappa opioid receptors in various biological processes.

    Medicine: Investigated for its potential therapeutic effects in conditions like depression and pain management.

    Industry: Utilized in the development of new pharmacological agents targeting the kappa opioid receptor.

Mechanism of Action

5’-Guanidinonaltrindole exerts its effects by selectively binding to the kappa opioid receptor, thereby blocking its activity. This interaction prevents the receptor from interacting with its natural ligands, such as dynorphins. The compound also acts as a positive allosteric modulator of the alpha 1A adrenergic receptor, which may contribute to its overall pharmacological profile.

Comparison with Similar Compounds

    6’-Guanidinonaltrindole: An agonist of the kappa opioid receptor, differing from 5’-Guanidinonaltrindole in its receptor activity.

    Norbinaltorphimine: Another kappa opioid receptor antagonist, but less selective and potent compared to 5’-Guanidinonaltrindole.

    JDTic: A structurally different kappa opioid receptor antagonist with distinct pharmacological properties.

Uniqueness: 5’-Guanidinonaltrindole stands out due to its high selectivity and potency for the kappa opioid receptor. It is five times more potent and 500 times more selective than norbinaltorphimine, making it a valuable tool in research focused on the kappa opioid receptor .

Properties

CAS No.

219655-56-8

Molecular Formula

C27H29N5O3

Molecular Weight

471.5 g/mol

IUPAC Name

2-[(1S,2S,13R,21R)-22-(cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaen-7-yl]guanidine

InChI

InChI=1S/C27H29N5O3/c28-25(29)30-15-4-5-18-16(10-15)17-11-27(34)20-9-14-3-6-19(33)23-21(14)26(27,24(35-23)22(17)31-18)7-8-32(20)12-13-1-2-13/h3-6,10,13,20,24,31,33-34H,1-2,7-9,11-12H2,(H4,28,29,30)/t20-,24+,26+,27-/m1/s1

InChI Key

VLNHDKDBGWXJEE-GYHUNEDQSA-N

Isomeric SMILES

C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=CC(=C8)N=C(N)N

Canonical SMILES

C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=CC(=C8)N=C(N)N

Origin of Product

United States

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